6-Hydrazinyl-5-nitropyrimidin-4-amine
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Overview
Description
6-Hydrazinyl-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C₄H₆N₆O₂ and a molecular weight of 170.13 g/mol It is characterized by the presence of hydrazinyl and nitro functional groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-5-nitropyrimidin-4-amine typically involves the reaction of 5-nitro-4-chloropyrimidine with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution of the chlorine atom by the hydrazinyl group. The reaction can be represented as follows:
5-nitro-4-chloropyrimidine+hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-5-nitropyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of 6-hydrazinyl-5-aminopyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Hydrazinyl-5-nitropyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the nitro group can participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydrazinyl-5-aminopyrimidin-4-amine
- 6-Chloro-5-nitropyrimidin-4-amine
- 5-Nitro-4-chloropyrimidine
Uniqueness
6-Hydrazinyl-5-nitropyrimidin-4-amine is unique due to the presence of both hydrazinyl and nitro functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
3137-54-0 |
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Molecular Formula |
C4H6N6O2 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
6-hydrazinyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C4H6N6O2/c5-3-2(10(11)12)4(9-6)8-1-7-3/h1H,6H2,(H3,5,7,8,9) |
InChI Key |
YAFVTQSCWYHZFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)NN)[N+](=O)[O-])N |
Origin of Product |
United States |
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